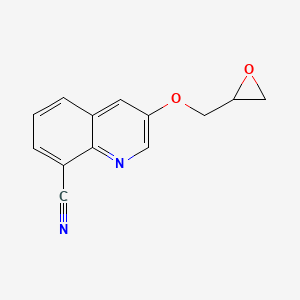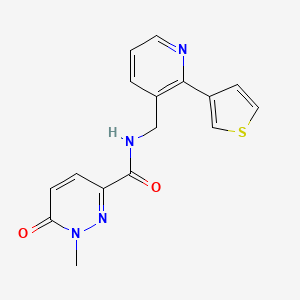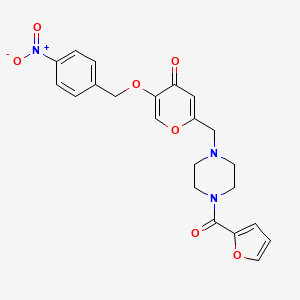
N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, also known as DCPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
- Synthesis and Tyrosinase Inhibition: A study by Raza et al. (2019) describes the synthesis of various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides. These compounds demonstrated significant inhibition of mushroom tyrosinase, suggesting potential applications in depigmentation.
Structural and Synthetic Insights
- 3-Oxo-N-(pyridin-2-yl)butanamide Chemistry: The paper by Fadda, Abdel‐Galil, & Elattar (2015) reviews the synthesis of compounds similar to N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide. This highlights the compound's relevance in the synthesis of heterocyclic compounds.
Novel Derivative Synthesis
- Synthesis of Dihydropyridines and Thiourea Derivatives: Hafiz, Ramiz, & Sarhan (2011) in their study, Activated Anilide in Heterocyclic Synthesis, synthesized new dihydropyridines and thiourea derivatives from similar butanamide compounds, indicating the versatility of such structures in creating diverse bioactive molecules.
Biological Activities and Applications
Antimicrobial Activity
A study by Fayed et al. (2014) synthesized new derivatives of a similar compound that exhibited significant antimicrobial activities, suggesting a potential application in developing new antimicrobial agents.
Potential in Alzheimer's Disease Treatment
The research by González-Muñoz et al. (2011) identified N-acylaminophenothiazines as neuroprotective agents with potential for treating Alzheimer's disease. This highlights the neuroprotective potential of compounds with similar structures.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-16-9-8-15(13-17(16)22)23-19(26)7-4-12-25-20(27)11-10-18(24-25)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNWHMDKGWOGPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2362574.png)

![N-Cyclopropyl-N-[4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2362578.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2362579.png)


![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1H-benzo[d]imidazole](/img/structure/B2362583.png)


![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2362589.png)


![3-Ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B2362595.png)
![1-methyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362596.png)
